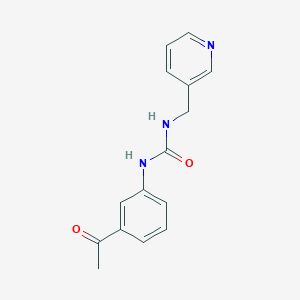

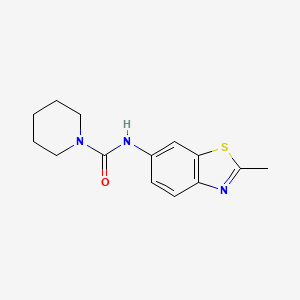

![molecular formula C13H12O3 B5880723 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)

7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants, such as tonka beans, sweet clover, and cassia cinnamon. Coumarin has been widely studied due to its various biological activities, including anticoagulant, anti-inflammatory, and antimicrobial effects.

作用機序

The mechanism of action of 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Coumarin has been shown to inhibit the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators, and reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the activity of various enzymes, such as tyrosinase, acetylcholinesterase, and α-glucosidase, which are involved in the regulation of various physiological processes.

Biochemical and Physiological Effects:

Coumarin has been shown to have various biochemical and physiological effects, including anticoagulant, anti-inflammatory, and antimicrobial effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators. Coumarin has also been shown to have antimicrobial effects against various bacteria, fungi, and viruses, including Staphylococcus aureus, Candida albicans, and herpes simplex virus.

実験室実験の利点と制限

Coumarin has several advantages and limitations for lab experiments. One advantage is that it is readily available and can be synthesized through various methods. It is also relatively inexpensive compared to other compounds with similar biological activities. However, one limitation is that it has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.

将来の方向性

There are several future directions for the study of 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one. One area of interest is the development of 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential anticancer effects of 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, as it has been shown to have cytotoxic effects on certain cancer cell lines. Additionally, the potential use of 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one as a natural food preservative is an area of interest, as it has been shown to have antimicrobial effects against various foodborne pathogens. Finally, the investigation of the potential neuroprotective effects of 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is an area of interest, as it has been shown to have acetylcholinesterase inhibitory activity, which is involved in the regulation of cognitive function.

合成法

Coumarin can be synthesized through various methods, such as the Pechmann condensation reaction, Perkin reaction, and Wittig reaction. The Pechmann condensation reaction is the most commonly used method, which involves the reaction of salicylaldehyde with a β-keto ester in the presence of an acid catalyst. The Perkin reaction involves the reaction of an aromatic aldehyde with an acid anhydride, while the Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide.

科学的研究の応用

Coumarin has been widely studied for its various biological activities, including anticoagulant, anti-inflammatory, and antimicrobial effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators. Coumarin has also been shown to have antimicrobial effects against various bacteria, fungi, and viruses, including Staphylococcus aureus, Candida albicans, and herpes simplex virus.

特性

IUPAC Name |

7-(2-methylprop-2-enoxy)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-9(2)8-15-11-5-3-10-4-6-13(14)16-12(10)7-11/h3-7H,1,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYIJXQZJGQQOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C=CC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

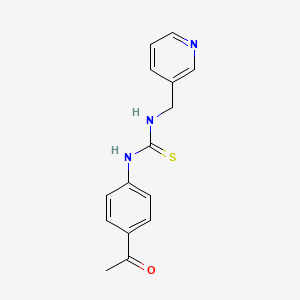

![1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5880641.png)

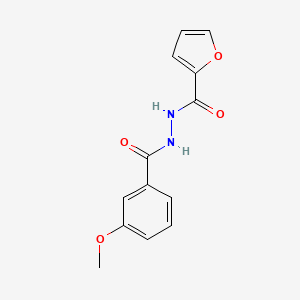

![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)

![N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5880655.png)

![N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5880666.png)

![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5880674.png)

![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)

![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5880727.png)